2,3-Dimethylphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate
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Overview
Description
2,3-Dimethylphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
2,3-Dimethylphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethylphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxylic acid share structural similarities.
Oxazole Derivatives: Compounds such as 2-phenyl-1,2-oxazole and 4,5-dimethyl-1,2-oxazole.
Uniqueness
2,3-Dimethylphenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate is unique due to its combination of a dimethylphenyl group, a thiophene ring, and an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H13NO3S |
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Molecular Weight |
299.3 g/mol |
IUPAC Name |
(2,3-dimethylphenyl) 5-thiophen-2-yl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C16H13NO3S/c1-10-5-3-6-13(11(10)2)19-16(18)12-9-14(20-17-12)15-7-4-8-21-15/h3-9H,1-2H3 |
InChI Key |
PLZGSICOYFSMQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(=O)C2=NOC(=C2)C3=CC=CS3)C |
Origin of Product |
United States |
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